7-(difluoromethyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Overview
Description
7-(difluoromethyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a difluoromethyl group, a trimethoxyphenyl group, and a triazolopyrimidine core. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(difluoromethyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the following steps:
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Formation of the Triazolopyrimidine Core: : The synthesis begins with the preparation of the triazolopyrimidine core. This can be achieved by reacting 3-amino-1,2,4-triazole with a suitable aldehyde or ketone under acidic or basic conditions to form the triazole ring. Subsequent cyclization with a suitable reagent, such as dimethyl acetylenedicarboxylate, leads to the formation of the triazolopyrimidine core .
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Introduction of the Difluoromethyl Group: : The difluoromethyl group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent, such as difluoromethyl iodide, in the presence of a base like potassium carbonate .
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Attachment of the Trimethoxyphenyl Group: : The trimethoxyphenyl group can be attached via a coupling reaction using a suitable aryl halide and a palladium catalyst under Suzuki-Miyaura cross-coupling conditions .
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Formation of the Carboxamide Group: : The final step involves the formation of the carboxamide group by reacting the intermediate with an appropriate amine under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the difluoromethyl group, potentially converting it to a methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide under acidic conditions.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(difluoromethyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins, leading to the modulation of various biological pathways . For example, it may inhibit tubulin polymerization, thereby disrupting cell division and exhibiting anti-cancer effects . Additionally, it can interact with receptors and enzymes involved in inflammatory processes, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 7-(difluoromethyl)-N-(4-methoxy-2-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
- N-(3-Acetylphenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide
Uniqueness
Compared to similar compounds, 7-(difluoromethyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide stands out due to the presence of the trimethoxyphenyl group, which enhances its bioactivity and specificity towards certain molecular targets . This unique structural feature contributes to its diverse pharmacological properties and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
7-(difluoromethyl)-5-methyl-N-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N5O4/c1-8-5-10(14(18)19)24-17(20-8)22-15(23-24)16(25)21-9-6-11(26-2)13(28-4)12(7-9)27-3/h5-7,14H,1-4H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHNIHWCXNNLRGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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